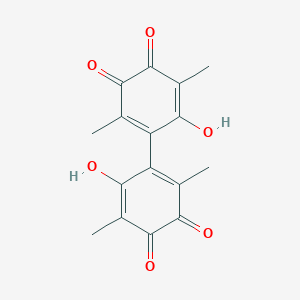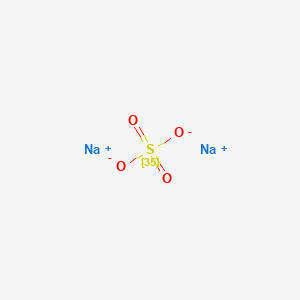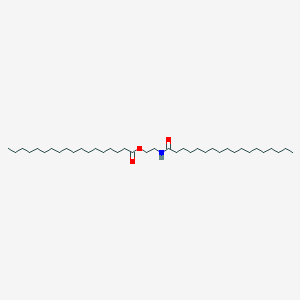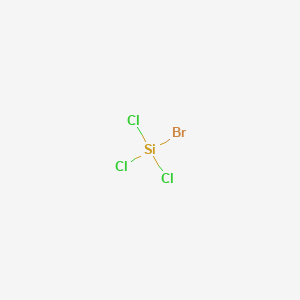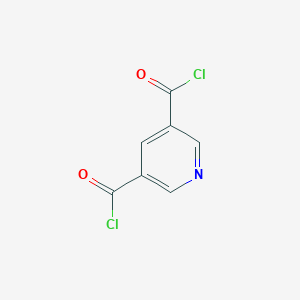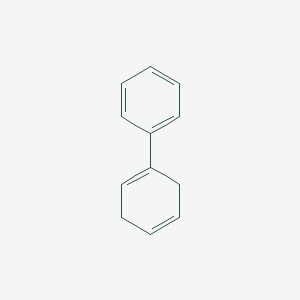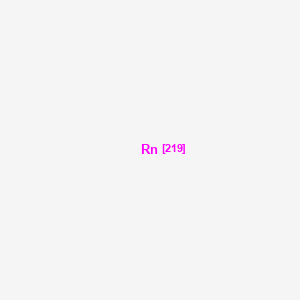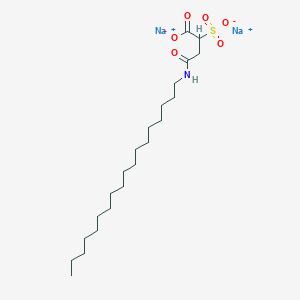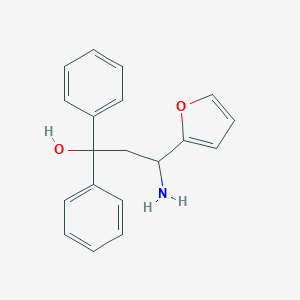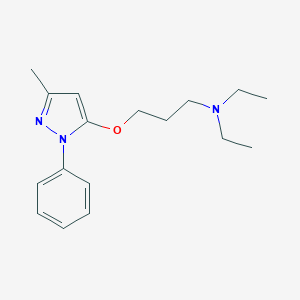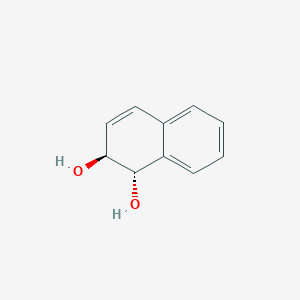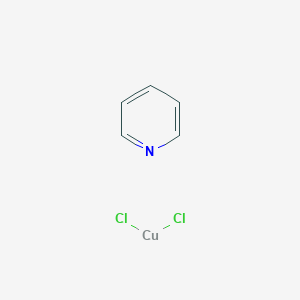
Dichloro(pyridine)copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(pyridine)copper is a coordination compound where copper is bonded to two chlorine atoms and a pyridine ligand
准备方法
Synthetic Routes and Reaction Conditions: Dichloro(pyridine)copper can be synthesized by reacting copper dichloride with pyridine. The reaction typically involves dissolving copper dichloride in a suitable solvent, such as ethanol, and then adding pyridine to the solution. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for copper, dichloro(pyridine)- are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: Dichloro(pyridine)copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: It can be reduced to form lower oxidation state copper complexes.
Substitution: The pyridine ligand can be substituted with other ligands, leading to the formation of different copper complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like bipyridine and phenanthroline.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction can produce copper(I) complexes .
科学研究应用
Dichloro(pyridine)copper has several scientific research applications:
Materials Science: The compound is studied for its potential use in creating new materials with unique properties.
Biological Research: Copper complexes, including copper, dichloro(pyridine)-, are investigated for their potential therapeutic properties, such as superoxide dismutase activity.
Industrial Applications: It is explored for use in various industrial processes, including the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which copper, dichloro(pyridine)- exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The copper center can undergo changes in oxidation state, facilitating electron transfer processes. This property is crucial for its catalytic activity and potential therapeutic effects .
相似化合物的比较
Copper(II) bipyridine complexes: These compounds also involve copper coordinated with bipyridine ligands and exhibit similar catalytic and biological activities.
Copper(II) phenanthroline complexes: These complexes are known for their cytotoxic properties and potential use in developing antitumor drugs.
Uniqueness: Dichloro(pyridine)copper is unique due to its specific coordination environment and the presence of pyridine as a ligand. This gives it distinct chemical properties and reactivity compared to other copper complexes .
属性
CAS 编号 |
14709-71-8 |
|---|---|
分子式 |
C5H5Cl2CuN |
分子量 |
213.55 g/mol |
IUPAC 名称 |
dichlorocopper;pyridine |
InChI |
InChI=1S/C5H5N.2ClH.Cu/c1-2-4-6-5-3-1;;;/h1-5H;2*1H;/q;;;+2/p-2 |
InChI 键 |
FFQVKVZLWLLFMS-UHFFFAOYSA-L |
SMILES |
C1=CC=NC=C1.Cl[Cu]Cl |
规范 SMILES |
C1=CC=NC=C1.Cl[Cu]Cl |
Key on ui other cas no. |
14709-71-8 |
同义词 |
dichloro(pyridine)copper |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


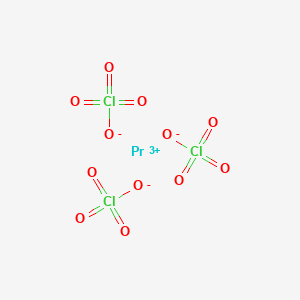
![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)
![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)
